molecular formula C12H12N2OS B1184758 N-[2-(2-thienyl)ethyl]isonicotinamide

N-[2-(2-thienyl)ethyl]isonicotinamide

Cat. No.: B1184758
M. Wt: 232.301
InChI Key: MBRRKSONRBUYSE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of N-[2-(2-thienyl)ethyl]isonicotinamide emerged from the broader historical context of heterocyclic compound research, particularly the systematic exploration of thiophene derivatives and their biological applications. The thiophene ring system has been recognized as an important structural motif in pharmaceutical research since the early twentieth century, with compounds containing this five-membered sulfur heterocycle demonstrating considerable biological activity including antimicrobial, anti-inflammatory, and analgesic properties. The specific design strategy employed in creating this compound reflects the modern medicinal chemistry approach of active substructure splicing, whereby researchers combine different bioactive molecular fragments to create hybrid compounds with potentially enhanced or novel therapeutic properties. This methodology gained particular prominence in the late twentieth and early twenty-first centuries as computational tools and synthetic methodologies advanced to enable more sophisticated molecular design strategies.

The isonicotinamide portion of the molecule draws from the extensive history of pyridine carboxamide research, where compounds like isoniazid have demonstrated significant therapeutic value, particularly in tuberculosis treatment. The systematic combination of thiophene-containing fragments with isonicotinamide structures represents a logical extension of structure-activity relationship studies that sought to identify optimal spacing and connectivity patterns between these heterocyclic systems. Patent literature from the late 1990s and early 2000s demonstrates increasing interest in substituted pyridine compounds for treating cytokine-mediated diseases, with specific attention to compounds incorporating thiophene-derived substituents. This historical development trajectory illustrates the evolution from simple heterocyclic compounds toward more complex hybrid structures designed to target multiple biological pathways simultaneously.

Significance in Organic and Medicinal Chemistry

This compound holds particular significance in medicinal chemistry due to its potential as a lead compound for the development of new therapeutic agents targeting various disease states. Research has demonstrated that compounds incorporating both thiophene and pyridine ring systems often exhibit enhanced biological activity compared to their individual components, a phenomenon attributed to the complementary electronic and steric properties of these heterocyclic systems. The compound's structural design enables multiple modes of biological interaction, including potential binding to various enzyme targets and cellular receptors through both the sulfur-containing thiophene moiety and the nitrogen-rich isonicotinamide portion. Studies have indicated that this compound exhibits significant biological activities, particularly in antimicrobial applications, positioning it as a valuable scaffold for further pharmaceutical optimization.

The significance of this compound extends beyond its direct therapeutic potential to encompass its role as a model system for understanding structure-activity relationships in heterocyclic chemistry. The ethyl linker connecting the thiophene and isonicotinamide portions provides optimal spatial separation that may enhance molecular recognition events while maintaining sufficient flexibility for conformational adaptation during biological interactions. This structural arrangement has influenced the design of numerous related compounds, contributing to a broader understanding of how heterocyclic hybrid systems can be optimized for specific biological targets. Furthermore, the compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic structures, demonstrating versatility in both its direct applications and its utility as a building block for more sophisticated molecular architectures.

The medicinal chemistry significance of this compound is further enhanced by its potential applications in treating diseases mediated by inflammatory cytokines such as tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, and interleukin-8. These applications position the compound within the broader context of anti-inflammatory drug development, where heterocyclic compounds have demonstrated particular promise for addressing complex disease mechanisms involving multiple inflammatory pathways. The compound's unique structural features may enable selective targeting of specific cytokine pathways while minimizing off-target effects, representing an important advancement in the development of precision therapeutic agents.

Classification within Heterocyclic Compounds

This compound belongs to the broader classification of heterocyclic compounds, specifically representing a hybrid system that incorporates both sulfur-containing and nitrogen-containing heterocyclic rings. The thiophene portion of the molecule classifies it within the family of five-membered sulfur heterocycles, which are characterized by aromatic stability and unique electronic properties that distinguish them from their oxygen and nitrogen analogs. The isonicotinamide component places the compound within the pyridine carboxamide family, a well-established class of compounds with significant pharmaceutical relevance, particularly in the treatment of infectious diseases and metabolic disorders. This dual classification creates a unique structural category that combines the beneficial properties of both heterocyclic systems within a single molecular framework.

From a more specific chemical taxonomy perspective, this compound can be classified as an aromatic amide compound, with the amide functionality serving as the primary linkage between the heterocyclic systems. The presence of multiple nitrogen atoms within the structure, including both pyridine nitrogen and amide nitrogen, further classifies it within the broader category of polynitrogen heterocycles. This classification is particularly important for understanding the compound's potential biological activities, as polynitrogen heterocycles often demonstrate enhanced binding affinity for biological targets due to their multiple hydrogen bonding and coordination sites. The compound also falls within the classification of bioactive heterocycles, a category specifically defined by compounds that demonstrate measurable biological activity and potential therapeutic applications.

The structural complexity of this compound also positions it within the emerging class of heterocyclic hybrid compounds, which represent a significant trend in modern pharmaceutical research. These hybrid systems are designed to combine the beneficial properties of multiple heterocyclic scaffolds while potentially minimizing individual limitations through complementary structural effects. The specific arrangement of thiophene and pyridine systems connected through an ethyl amide linker creates a molecular architecture that exemplifies the principles of rational drug design, where structural features are systematically combined to optimize biological activity and selectivity profiles.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the name reflecting the specific connectivity and substitution patterns within the molecule. The designation "N-[2-(2-thienyl)ethyl]" indicates that the substitution occurs at the nitrogen atom of the amide group, with the substituent consisting of an ethyl chain bearing a 2-thienyl group at the terminal position. The "isonicotinamide" portion of the name specifies that the core structure is based on isonicotinic acid (pyridine-4-carboxylic acid) converted to its corresponding amide derivative. This nomenclature system provides unambiguous identification of the compound's structure and enables precise communication among researchers working with related chemical systems.

The compound's identification parameters include several key molecular descriptors that facilitate database searches and structural comparisons. The molecular formula C₁₂H₁₂N₂OS indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, providing a basic elemental composition that can be used for analytical verification. The molecular weight of 232.30 daltons places the compound within an optimal range for drug-like properties, as defined by various pharmaceutical screening criteria. The Chemical Abstracts Service registry number 1180586-87-1 provides a unique identifier that enables precise database searching and literature retrieval.

Table 1: Molecular Identification Parameters for this compound

Parameter Value
Molecular Formula C₁₂H₁₂N₂OS
Molecular Weight 232.30 g/mol
Chemical Abstracts Service Number 1180586-87-1
Simplified Molecular Input Line Entry System O=C(C1=CC=NC=C1)NCCC2=CC=CS2
International Chemical Identifier Key MFCD13572054

Additional identification parameters include spectroscopic signatures that enable structural confirmation through analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's unique structural features produce characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra, with specific chemical shifts corresponding to the thiophene ring protons, ethyl linker protons, pyridine ring protons, and amide proton. These spectroscopic parameters serve as molecular fingerprints that enable unambiguous identification and purity assessment of the compound in both research and potential commercial applications. The integration of these various identification parameters creates a comprehensive molecular profile that supports accurate chemical communication and facilitates ongoing research efforts in heterocyclic chemistry and pharmaceutical development.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.301

IUPAC Name

N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H12N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-4,6-7,9H,5,8H2,(H,14,15)

InChI Key

MBRRKSONRBUYSE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCNC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[2-(2-thienyl)ethyl]isonicotinamide with two structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
This compound C₁₂H₁₃N₃OS 247.3 Amide, pyridine, thiophene Moderate aqueous solubility due to polar amide and pyridine groups
N-[2-(diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.3 Amide, phenyl, tertiary amine (diethylamino) Lower aqueous solubility; enhanced lipid solubility from phenyl and alkylamine
2-(Ethylisopropylamino)ethanethiol C₇H₁₇NS 147.3 Thiol, tertiary amine (ethylisopropylamino) High polar solubility due to thiol and amine groups
Key Observations:
  • Thiophene vs. Thiophene’s lower aromaticity may enhance reactivity in electrophilic substitution reactions .
  • Amide vs.
  • Aminoethyl Substituents: The diethylamino group in N-[2-(diethylamino)ethyl]-2-phenylacetamide confers basicity (pKa ~9–10), influencing its ionization state and membrane permeability, unlike the neutral thienylethyl group in the target compound .

Pharmacological and Chemical Behavior

  • This compound : The pyridine ring may interact with nicotinamide-dependent enzymes (e.g., NAD+ binding sites), while the thiophene could improve bioavailability by resisting oxidative metabolism.
  • N-[2-(diethylamino)ethyl]-2-phenylacetamide: The tertiary amine enhances lipophilicity, favoring blood-brain barrier penetration, but may limit solubility in physiological environments .
  • 2-(Ethylisopropylamino)ethanethiol: The thiol group’s nucleophilicity makes it prone to disulfide formation, relevant in prodrug design or metal chelation therapies .

Preparation Methods

Tosylate Intermediate Preparation

2-(2-Thienyl)ethyl paratoluenesulfonate is synthesized by reacting 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride under basic conditions. This intermediate’s stability facilitates high-purity amination.

Ammonolysis and Phthalimide Routes

Two primary methods are employed:

  • Direct ammonolysis : Heating 2-(2-thienyl)ethyl tosylate with ammonia at 80°C for 15 hours yields 53% 2-(2-thienyl)ethylamine.

  • Gabriel synthesis : Reacting the tosylate with phthalimide in dimethylformamide (DMF) at 80°C produces N-2-(2-thienyl)ethylphthalimide (44% yield), which is cleaved using diethylenetriamine to yield the amine (77% yield).

Table 1: Comparison of 2-(2-Thienyl)ethylamine Synthesis Methods

MethodReagentsTemperatureTimeYield
Direct ammonolysisNH₃, NaOH80°C15h53%
Gabriel synthesisPhthalimide, DMF, DETA80–120°C6h77%

The Gabriel method offers superior yield and avoids high-pressure ammonia handling, making it preferable for industrial applications.

Coupling with Isonicotinoyl Chloride

The final step involves forming the amide bond between 2-(2-thienyl)ethylamine and isonicotinic acid. While detailed procedures for N-[2-(2-thienyl)ethyl]isonicotinamide are scarce, analogous reactions provide insight.

Schotten-Baumann Reaction

Isonicotinoyl chloride is reacted with the amine in a biphasic system (water/dichloromethane) with NaOH as a base. This method, though classical, risks hydrolysis of the acid chloride.

Solvent-Free Amidation

KR20140013232A describes a solvent-free approach for N-(2-hydroxyethyl)nicotinamide, where methyl nicotinate reacts directly with monoethanolamine at 60°C. Adapting this to this compound could involve:

  • Mixing methyl isonicotinate with 2-(2-thienyl)ethylamine.

  • Heating at 60°C for 4 hours without solvents.

  • Isolating the product via crystallization with isopropyl ether.

Table 2: Amidation Method Comparison

MethodConditionsAdvantagesLimitations
Schotten-BaumannBiphasic, 0–5°CHigh purityLow yield due to hydrolysis
Solvent-free60°C, 4hReduced waste, cost-effectiveRequires anhydrous amines

Optimization Strategies

Catalytic Enhancements

Using coupling agents like HATU or EDCl improves amidation efficiency. For example, EDCl-mediated coupling in tetrahydrofuran (THF) could increase yields to >85%.

Purification Techniques

  • Recrystallization : Isopropyl ether/ethanol mixtures yield high-purity crystals.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted amine.

Industrial-Scale Considerations

Patent US4128561A emphasizes scalability:

  • Cost reduction : Phthalimide route avoids expensive lithium aluminum hydride.

  • Safety : Diethylenetriamine is safer than hydrazine for phthalimide cleavage .

Q & A

Basic: What synthetic methodologies are most effective for producing N-[2-(2-thienyl)ethyl]isonicotinamide, and how can reaction yields be optimized?

The synthesis of this compound typically involves multi-step reactions, such as coupling a thienylethylamine derivative with isonicotinoyl chloride or activated isonicotinic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity while stabilizing intermediates.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, stoichiometry, catalyst loading) and identify optimal conditions .

Basic: Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm structural integrity. Compare peak integrals to assess purity (e.g., absence of residual solvents or starting materials).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
  • Elemental Analysis : Confirm empirical formula consistency (±0.3% deviation acceptable) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

Contradictions often arise from assay-specific variables (e.g., cell lines, endpoint measurements). Methodological strategies include:

  • Orthogonal validation : Cross-validate results using complementary assays (e.g., enzymatic inhibition vs. cell viability assays).
  • Standardized protocols : Adopt guidelines from organizations like NICE to ensure consistent assay conditions (e.g., pH, temperature, incubation time) .
  • Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to isolate confounding variables and quantify uncertainty .

Advanced: What computational approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the isonicotinamide moiety and active-site residues .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over time (≥100 ns trajectories).
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity trends .

Advanced: How does the thienyl substituent influence the physicochemical and pharmacological properties of this compound?

The 2-thienyl group contributes to:

  • Lipophilicity : Measure logP (octanol/water partition coefficient) to assess membrane permeability. Compare with analogs lacking the thienyl group.
  • Electron density modulation : UV-Vis spectroscopy and cyclic voltammetry reveal electronic effects on redox potential, which may correlate with metabolic stability.
  • Biological target engagement : Fluorescence polarization assays can quantify binding affinity shifts when the thienyl group is modified .

Advanced: What strategies mitigate synthetic challenges such as low yields or byproduct formation?

  • Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during amide coupling .
  • Scale-up considerations : Optimize solvent volume-to-mass ratios to maintain reaction efficiency at larger scales.
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: How are metabolic stability and toxicity profiles assessed preclinically for this compound?

  • In vitro metabolic assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍int₎).
  • Reactive metabolite screening : Glutathione trapping assays to detect electrophilic intermediates.
  • In vivo toxicity : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathological evaluation of liver/kidney tissues .

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